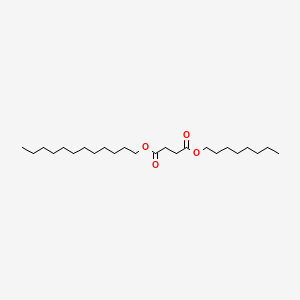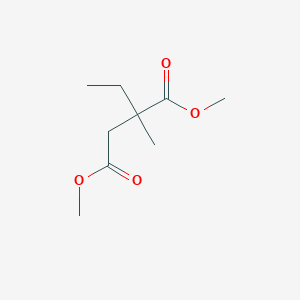
N-Ethenylethenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethenylethenamine, also known as N-ethylethanamine, is an organic compound with the molecular formula C4H11N. It is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
N-Ethenylethenamine can be synthesized through several methods. One common method involves the reaction of ethylamine with acetaldehyde under acidic conditions. The reaction proceeds as follows:
CH3CHO+C2H5NH2→CH3CH(NH2)CH2CH3
Another method involves the reduction of N-ethylethanamide using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction proceeds as follows:
CH3CH2CONH2+LiAlH4→CH3CH2NHCH2CH3
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of acetonitrile in the presence of ethylamine. This method is preferred due to its high yield and efficiency.
化学反応の分析
Types of Reactions
N-Ethenylethenamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylacetamide using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: It can be reduced to form ethylamine using reducing agents like hydrogen gas (H2) in the presence of a nickel catalyst.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a nickel catalyst.
Substitution: Alkyl halides such as methyl iodide (CH3I) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-ethylacetamide.
Reduction: Ethylamine.
Substitution: Tertiary amines such as N,N-diethylethanamine.
科学的研究の応用
N-Ethenylethenamine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It is used in the study of amine metabolism and enzyme interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of anesthetics and analgesics.
Industry: It is used as a precursor in the production of polymers, resins, and other industrial chemicals.
作用機序
N-Ethenylethenamine exerts its effects through interactions with various molecular targets and pathways. It acts as a nucleophile in chemical reactions, readily donating its lone pair of electrons to electrophilic centers. This property makes it a valuable reagent in organic synthesis. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and physiological processes.
類似化合物との比較
Similar Compounds
N,N-Diethylethanamine: A tertiary amine with two ethyl groups attached to the nitrogen atom.
N-Methylethanamine: A secondary amine with one methyl and one ethyl group attached to the nitrogen atom.
N-Ethylpropanamine: A secondary amine with one ethyl and one propyl group attached to the nitrogen atom.
Uniqueness
N-Ethenylethenamine is unique due to its specific structure and reactivity. Its secondary amine structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications. Its ability to form stable intermediates and products further enhances its utility in various fields.
特性
CAS番号 |
44228-50-4 |
|---|---|
分子式 |
C4H7N |
分子量 |
69.11 g/mol |
IUPAC名 |
N-ethenylethenamine |
InChI |
InChI=1S/C4H7N/c1-3-5-4-2/h3-5H,1-2H2 |
InChIキー |
XTNMKCFFSXJRQE-UHFFFAOYSA-N |
正規SMILES |
C=CNC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)

![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)



![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)

